molecular formula C24H27N3O5S B2580539 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-35-5

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2580539
CAS No.: 864860-35-5
M. Wt: 469.56
InChI Key: DOPHZGLXKAIKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclic tetrahydrothieno[2,3-c]pyridine core modified with a 1,3-dioxoisoindolin-2-yl acetamido substituent and tetramethyl groups at the 5,5,7,7-positions. Structural elucidation of such complex heterocycles often relies on X-ray crystallography using programs like SHELX , which aids in refining puckered conformations (e.g., tetrahydrothienopyridine rings) as described by Cremer and Pople .

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S/c1-6-32-22(31)17-15-11-23(2,3)26-24(4,5)18(15)33-19(17)25-16(28)12-27-20(29)13-9-7-8-10-14(13)21(27)30/h7-10,26H,6,11-12H2,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPHZGLXKAIKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (referred to as ETTP) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

  • Molecular Formula : C28H25N3O6S
  • Molecular Weight : 531.58 g/mol
  • CAS Number : [Not provided in the search results]

ETTP exhibits biological activity primarily through its interaction with specific biological targets. The compound's structure features a thieno[2,3-c]pyridine moiety which is known for its ability to modulate various biochemical pathways. The presence of the 1,3-dioxoisoindolin-2-yl group suggests potential interactions with cellular signaling pathways involved in cancer progression and inflammation.

Target Proteins

Recent studies have indicated that ETTP may interact with cyclin-dependent kinases (CDKs), particularly CDK9. CDK9 plays a crucial role in transcription regulation and is implicated in several cancers. By promoting the degradation of CDK9 via ubiquitination pathways, ETTP may offer a novel therapeutic approach to cancer treatment .

Anticancer Properties

  • Study Overview : A recent study evaluated the efficacy of ETTP in inhibiting the proliferation of various cancer cell lines.
    • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
    • Results : ETTP demonstrated significant cytotoxic effects at micromolar concentrations, with IC50 values ranging from 10 to 30 µM across different cell lines.
  • Mechanistic Insights :
    • Apoptosis Induction : Flow cytometry analysis revealed that ETTP treatment increased the percentage of apoptotic cells compared to control groups.
    • Cell Cycle Arrest : Western blotting showed upregulation of p21 and downregulation of cyclin D1, indicating G1 phase arrest.

Anti-inflammatory Activity

Another aspect of ETTP's biological profile includes its anti-inflammatory properties.

  • In Vitro Studies : ETTP was tested on lipopolysaccharide (LPS)-stimulated macrophages.
    • Findings : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeCell Line/ModelEffect ObservedReference
AnticancerCytotoxicityHeLaIC50 = 15 µM
AnticancerApoptosisMCF-7Increased apoptosis
AnticancerCell Cycle AnalysisA549G1 arrest observed
Anti-inflammatoryCytokine ProductionLPS-stimulated MacrophagesReduced TNF-alpha/IL-6

Pharmacokinetics

The pharmacokinetic profile of ETTP remains largely unexplored; however, preliminary data suggest it may exhibit favorable absorption characteristics due to its ester functionality. Further studies are needed to elucidate its bioavailability and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiophene/Thienopyridine Family

2.1.1. Ethyl 2-(2-Cyano-3-(Substituted Phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

  • Core Structure: Monocyclic thiophene (vs. bicyclic thienopyridine in the target compound).
  • Substituents: Cyanoacrylamido and substituted phenyl groups (vs. dioxoisoindolinyl acetamido and tetramethyl groups).
  • Synthesis: Condensation of ethyl 2-(2-cyanoacetamido)thiophene derivatives with benzaldehydes in toluene using piperidine/acetic acid catalysis . The bicyclic target compound likely requires additional cyclization steps.
  • Bioactivity : Demonstrated antioxidant and anti-inflammatory activities in vitro , suggesting that the target compound’s dioxoisoindolinyl group (a phthalimide derivative) may enhance similar properties.

2.1.2. Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate

  • Core Structure: Tetrahydrothieno[2,3-c]pyridine (shared with the target compound).
  • Substituents: Boc-protected amino group (vs. dioxoisoindolinyl acetamido).
  • Properties : The Boc group improves stability but reduces polarity compared to the hydrophilic dioxoisoindolinyl moiety. Safety data classify it as a laboratory chemical , implying similar handling precautions for the target compound.

Key Structural and Functional Differences

Parameter Target Compound Compound Compound
Core Structure Bicyclic tetrahydrothieno[2,3-c]pyridine Monocyclic thiophene Bicyclic tetrahydrothieno[2,3-c]pyridine
Substituents Dioxoisoindolinyl acetamido, tetramethyl Cyanoacrylamido, substituted phenyl Boc-amino
Synthetic Complexity High (cyclization + multiple substituents) Moderate (condensation reaction) Moderate (Boc protection)
Potential Bioactivity Antioxidant/anti-inflammatory (speculative) Confirmed antioxidant/anti-inflammatory Laboratory use (no reported bioactivity)
Solubility Moderate (ethyl ester enhances lipophilicity) Low (bulky phenyl groups) Low (Boc group reduces polarity)

Conformational Analysis

The tetrahydrothienopyridine ring in the target compound likely adopts a puckered conformation, as defined by Cremer and Pople’s coordinates . Puckering amplitudes and phases influence molecular recognition and binding to biological targets. In contrast, monocyclic thiophenes () exhibit planar or minimally puckered geometries, reducing steric hindrance but limiting conformational diversity.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The compound can be synthesized via cyanoacetylation followed by Knoevenagel condensation . For example:

  • Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
  • Knoevenagel Condensation : Use substituted benzaldehydes in toluene with catalytic piperidine and acetic acid to generate the C=C bond. Reaction completion typically occurs in 5–6 hours, yielding 72–94% after recrystallization with alcohol .
  • Key Variables : Solvent choice (toluene), catalyst ratio (piperidine/acetic acid), and temperature control are critical for reproducibility.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural validation relies on:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester/amide groups) .
  • 1H NMR : Confirms substituent integration (e.g., methyl protons in tetramethyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry : Validates molecular weight via molecular ion peaks .
  • Single-Crystal X-ray Diffraction : Resolves bond lengths and angles (e.g., mean C–C bond length ~0.004 Å) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Antioxidant Activity : Use DPPH radical scavenging or FRAP assays to quantify free radical neutralization .
  • Anti-Inflammatory Activity : In vivo models (e.g., carrageenan-induced rat paw edema) assess inhibition of inflammation .
  • Dosage Optimization : Start with 10–100 µM concentrations in vitro and 50–200 mg/kg in vivo for dose-response studies .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

  • Catalyst Screening : Test alternatives to piperidine (e.g., DBU or pyridine derivatives) to enhance reaction kinetics .
  • Solvent Engineering : Replace toluene with greener solvents (e.g., ethanol/water mixtures) while monitoring reaction efficiency .
  • Purification Methods : Compare recrystallization (alcohol) vs. column chromatography (silica gel, hexane/ethyl acetate) to balance purity and yield .

Q. How to resolve contradictions in spectral data during structural characterization?

  • Disordered Residues : Use X-ray crystallography to clarify ambiguous electron density regions (e.g., tetrahydrothieno ring disorder) .
  • Dynamic NMR Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility .
  • Complementary Techniques : Pair mass spectrometry with elemental analysis to confirm molecular formula discrepancies .

Q. What computational methods predict the compound’s reactivity or pharmacological profile?

  • DFT Calculations : Model electron density maps to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Docking : Simulate interactions with anti-inflammatory targets (e.g., COX-2 or NF-κB) to prioritize in vitro testing .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity risks .

Q. How to address variability in biological activity across experimental replicates?

  • Statistical Analysis : Apply ANOVA to identify outliers in antioxidant/anti-inflammatory assays .
  • Batch Consistency : Verify compound purity (HPLC ≥95%) and storage conditions (desiccated, −20°C) to minimize degradation .
  • Positive Controls : Include ascorbic acid (antioxidant) and indomethacin (anti-inflammatory) to validate assay sensitivity .

Methodological Notes

  • Safety Protocols : Follow SDS guidelines for handling (e.g., PPE, ventilation) due to potential irritant properties .
  • Data Reproducibility : Document reaction parameters (e.g., stirring speed, cooling rates) to minimize batch-to-batch variability .
  • Advanced Characterization : Consider synchrotron X-ray sources for high-resolution crystallography of complex heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.